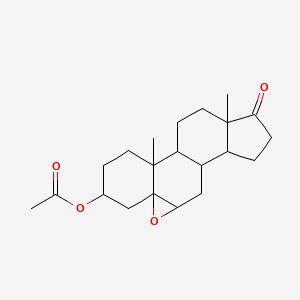![molecular formula C18H18N4OS2 B11999887 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID and 4-DIMETHYLAMINO-BENZALDEHYDE in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can optimize the production process.
化学反应分析
Types of Reactions
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and polymer stabilizers.
作用机制
The mechanism of action of 2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE involves its interaction with biological macromolecules. The compound can bind to metal ions through its nitrogen and sulfur atoms, forming stable complexes. These complexes can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The imine group in the compound is also responsible for its biological properties.
相似化合物的比较
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YL)-5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[4-(DIMETHYLAMINO)BENZYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 2-(1H-BENZO[D]IMIDAZOL-2-YLTHIO)-N-(SUBSTITUTED 4-OXOTHIAZOLIDIN-3-YL)ACETAMIDES
Uniqueness
2-(BENZOTHIAZOL-2-YLSULFANYL)-ACETIC ACID (4-DIMETHYLAMINO-BENZYLIDENE)HYDRAZIDE is unique due to its specific structural features, such as the presence of both benzothiazole and hydrazide moieties. These structural elements contribute to its distinctive chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C18H18N4OS2 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4OS2/c1-22(2)14-9-7-13(8-10-14)11-19-21-17(23)12-24-18-20-15-5-3-4-6-16(15)25-18/h3-11H,12H2,1-2H3,(H,21,23)/b19-11+ |
InChI 键 |
YNXNYRNHACJJJH-YBFXNURJSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


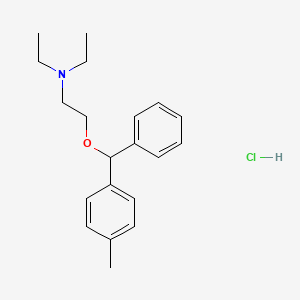
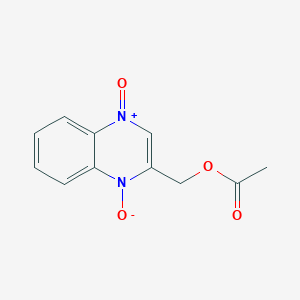
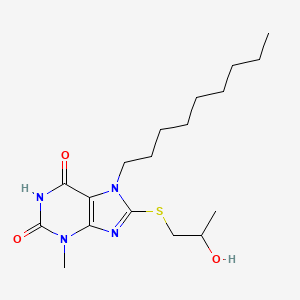
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)


![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
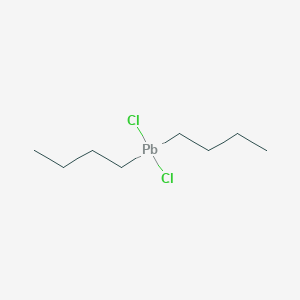
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
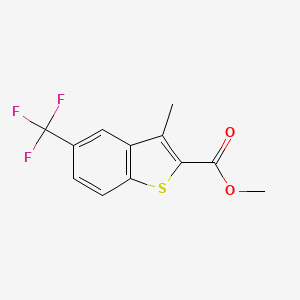
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)
